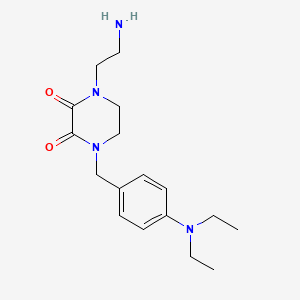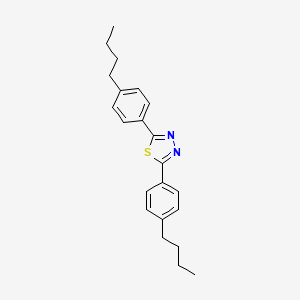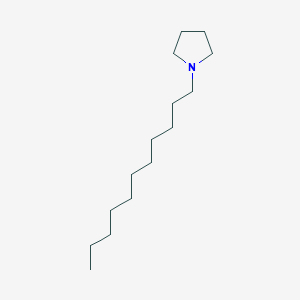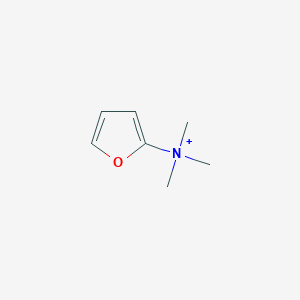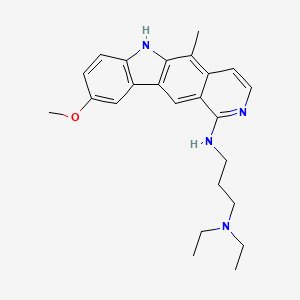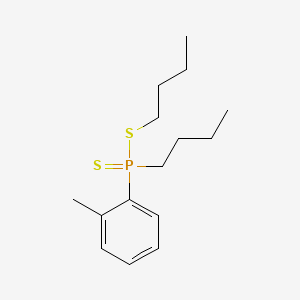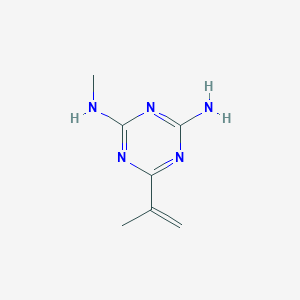![molecular formula C17H22N2O B14454075 1,3-Bis[methyl(phenyl)amino]propan-2-ol CAS No. 77893-38-0](/img/structure/B14454075.png)
1,3-Bis[methyl(phenyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[methyl(phenyl)amino]propan-2-ol is an organic compound with the molecular formula C17H22N2O It is a secondary amine and an alcohol, characterized by the presence of two phenyl groups attached to nitrogen atoms and a hydroxyl group on the second carbon of the propane chain
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis[methyl(phenyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with aniline derivatives in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the concentration of reactants.
化学反応の分析
Types of Reactions
1,3-Bis[methyl(phenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1,3-Bis[methyl(phenyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Bis[methyl(phenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group and amine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets may vary depending on the context of its use.
類似化合物との比較
Similar Compounds
1,3-Bis[(1-methylethyl)amino]propan-2-ol: Similar structure but with isopropyl groups instead of phenyl groups.
Bisoprolol: A beta-blocker with a similar core structure but different substituents.
Uniqueness
1,3-Bis[methyl(phenyl)amino]propan-2-ol is unique due to its combination of phenyl groups and hydroxyl functionality, which confer distinct chemical and biological properties
特性
CAS番号 |
77893-38-0 |
|---|---|
分子式 |
C17H22N2O |
分子量 |
270.37 g/mol |
IUPAC名 |
1,3-bis(N-methylanilino)propan-2-ol |
InChI |
InChI=1S/C17H22N2O/c1-18(15-9-5-3-6-10-15)13-17(20)14-19(2)16-11-7-4-8-12-16/h3-12,17,20H,13-14H2,1-2H3 |
InChIキー |
KQJXCSNKBCPESU-UHFFFAOYSA-N |
正規SMILES |
CN(CC(CN(C)C1=CC=CC=C1)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


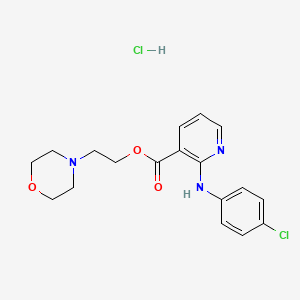

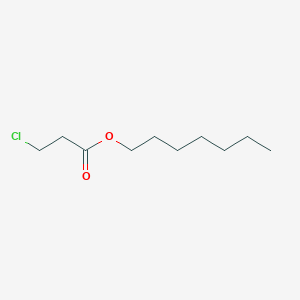
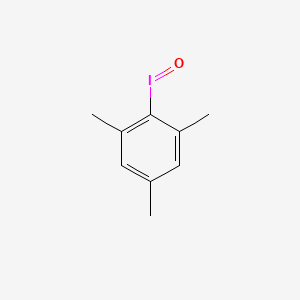
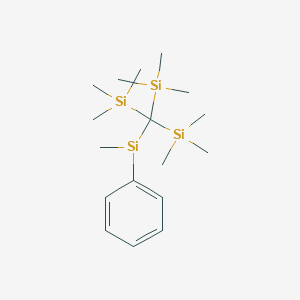

![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
